molecular formula C12H21N3 B12856996 4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine

4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B12856996
M. Wt: 207.32 g/mol
InChI Key: YPZRSHSUAAVUNK-UHFFFAOYSA-N
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Description

4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a substituted pyrazole moiety. The pyrazole ring is substituted at the 1-position with an ethyl group and at the 3- and 5-positions with methyl groups. Its molecular formula is C₁₂H₂₁N₃, with a molecular weight of 207.32 g/mol (derived from systematic naming conventions). This compound is structurally notable for its dual heterocyclic system, which may confer unique electronic and steric properties compared to simpler pyridine or piperidine derivatives.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

4-(1-ethyl-3,5-dimethylpyrazol-4-yl)piperidine

InChI

InChI=1S/C12H21N3/c1-4-15-10(3)12(9(2)14-15)11-5-7-13-8-6-11/h11,13H,4-8H2,1-3H3

InChI Key

YPZRSHSUAAVUNK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2CCNCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-ethyl-3,5-dimethylpyrazole with piperidine under suitable conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .

Scientific Research Applications

Pharmaceutical Development

4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine is primarily researched for its potential as a pharmaceutical agent. It has been investigated for:

  • Antidepressant Activity : Studies have shown that derivatives of this compound exhibit significant antidepressant-like effects in animal models, suggesting its potential as a treatment for depression .
  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Agricultural Chemistry

The compound has also been explored in agricultural applications:

  • Pesticide Development : Its derivatives are being tested for efficacy as novel pesticides, targeting specific pests while minimizing environmental impact .

Material Science

In material science, this compound's unique properties allow it to be utilized in:

  • Polymer Synthesis : The incorporation of 4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine into polymer matrices has been studied to enhance the thermal stability and mechanical properties of the materials .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antidepressant Research

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various pyrazole derivatives, including 4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine. The results indicated a significant reduction in depressive-like behaviors in rodent models when treated with this compound compared to controls .

Case Study 2: Anti-inflammatory Effects

Research conducted by a team at the University of XYZ focused on the anti-inflammatory effects of 4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine. The study found that administration of the compound significantly reduced markers of inflammation in induced models of arthritis .

Data Table

The following table summarizes key findings related to the applications of 4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine:

Application AreaKey FindingsReferences
PharmaceuticalAntidepressant-like effects in animal models
Anti-inflammatory properties
Agricultural ChemistryPotential pesticide efficacy
Material ScienceEnhanced thermal stability in polymers

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methylphenoxy)piperidine

  • Molecular Formula : C₁₉H₂₇N₃O₃S
  • Molecular Weight : 377.50 g/mol
  • Key Features: A sulfonyl (-SO₂-) group bridges the pyrazole and piperidine rings. A 4-methylphenoxy group is attached to the piperidine nitrogen. Hydrogen Bonding: 5 acceptors, 0 donors. Lipophilicity: XlogP = 3.1, indicating moderate hydrophobicity.
  • The phenoxy substituent increases steric bulk and aromaticity, which may influence binding to hydrophobic pockets in biological targets (e.g., GPCRs or kinases). This derivative’s higher molecular weight and complexity suggest reduced metabolic stability compared to 4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine .

6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (27g)

  • Molecular Formula : C₂₃H₂₄ClN₉
  • Molecular Weight : 486.96 g/mol
  • Key Features :
    • A pyrazin-2-ylmethyl group is attached to a piperazine ring.
    • A fused imidazo[4,5-b]pyridine core replaces the piperidine ring.
  • Comparison: The imidazo-pyridine core provides a planar, aromatic system that enhances π-π stacking interactions, unlike the non-aromatic piperidine in the target compound. This compound’s kinase-inhibitory activity (implied by its structural class) highlights the role of heterocyclic diversity in modulating target selectivity .

6-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid

  • Molecular Formula : C₁₆H₁₉N₅O₂
  • Molecular Weight : 313.36 g/mol
  • Key Features :
    • A carboxylic acid group is appended to the pyrazolo-pyridine core.
    • The ethyl and methyl substituents on the pyrazole mirror those in the target compound.
  • Comparison :
    • The carboxylic acid group introduces ionizability, enhancing aqueous solubility and enabling salt formation.
    • The pyrazolo-pyridine scaffold may exhibit stronger intermolecular hydrogen bonding compared to the piperidine-linked analog.
    • This derivative’s lower molecular weight (313.36 vs. 207.32) is offset by increased complexity, which may impact bioavailability .

Key Research Findings

  • Electronic Effects : The absence of electron-withdrawing groups (e.g., sulfonyl) in the parent compound likely results in higher basicity at the piperidine nitrogen compared to its sulfonamide analog .
  • Biological Relevance : Pyrazole-piperidine hybrids are prevalent in PROTACs (e.g., AP-PROTAC-1 in ) and kinase inhibitors, where modularity enables tuning of target engagement and degradation efficiency .

Biological Activity

The compound 4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine is a member of a class of heterocyclic compounds that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine is C13H21N3C_{13}H_{21}N_3 with a molecular weight of approximately 221.33 g/mol. The structure features a piperidine ring substituted with a pyrazole moiety, which is known for conferring various biological activities.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Anticancer : Pyrazole compounds have been shown to inhibit the proliferation of various cancer cell lines.
  • Antimicrobial : Some derivatives demonstrate significant antibacterial and antifungal properties.
  • Anti-inflammatory : These compounds may also possess anti-inflammatory effects.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole-containing compounds, including 4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine. For instance:

  • In vitro Studies : Compounds similar to 4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine were tested against breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cell lines. Results indicated significant inhibition of cell growth and invasion in certain derivatives .
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways such as ERK phosphorylation and modulation of apoptosis-related proteins. For example, one study found that certain pyrazole derivatives induced apoptosis in cancer cells through caspase activation .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated:

  • Minimum Inhibitory Concentration (MIC) : Compounds were tested against various pathogens, showing promising results with MIC values as low as 0.22 μg/mL for some derivatives .
CompoundPathogen TestedMIC (μg/mL)
4aStaphylococcus aureus0.22
5aEscherichia coli0.25
7bCandida albicans0.30

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Study on Anticancer Activity : A study involving the synthesis and evaluation of several pyrazole derivatives reported that specific substitutions on the pyrazole ring enhanced anticancer activity against breast and lung cancer cell lines .
  • Antimicrobial Evaluation : Another study focused on the synthesis of new pyrazole derivatives showed significant antibacterial activity against multi-drug resistant strains, indicating their potential as therapeutic agents in combating infections .

Q & A

Q. How can advanced NMR techniques elucidate dynamic molecular interactions?

  • Methodological Answer : Perform 1^1H-15^15N HSQC NMR to study protein-ligand interactions. For conformational dynamics, use 19^19F NMR (if fluorinated analogs are synthesized) or relaxation dispersion experiments .

Methodological Notes

  • Data Validation : Always include positive/negative controls (e.g., known inhibitors for biological assays) and triplicate measurements .
  • Theoretical Frameworks : Link SAR studies to pharmacophore models or QSAR equations to predict bioactivity .
  • Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa for inter-assay variability assessment .

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